molecular formula C22H26N8O5 B14201047 N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-53-9

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine

Cat. No.: B14201047
CAS No.: 906670-53-9
M. Wt: 482.5 g/mol
InChI Key: HVRTYIRVPBOIOV-QTQZEZTPSA-N
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Description

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic adenosine derivative featuring a 1,2,3-triazole ring substituted with a 4-propoxyphenyl group at the 4-position and a methyl group at the adenosine N-position. This compound exemplifies the integration of triazole chemistry into nucleoside frameworks, leveraging the structural rigidity and hydrogen-bonding capacity of the triazole moiety to modulate biological interactions.

Properties

CAS No.

906670-53-9

Molecular Formula

C22H26N8O5

Molecular Weight

482.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1

InChI Key

HVRTYIRVPBOIOV-QTQZEZTPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC

Origin of Product

United States

Preparation Methods

N⁶-Methylation of Adenosine

The synthesis begins with N⁶-methylation of adenosine using methylamine in tetrahydrofuran (THF). This step achieves >90% yield under optimized conditions:

Reaction Conditions

Parameter Value
Methylamine source 2.0 M CH₃NH₂ in THF
Temperature 25°C
Reaction time 48 hours
Workup Precipitation with ethanol

Key Consideration : Excess methylamine ensures complete substitution while minimizing adenine ring side reactions.

C2-Iodination of N⁶-Methyladenosine

Iodination at the adenine C2 position employs iodine monochloride (ICl) in acetic acid:

Procedure

  • Dissolve N⁶-methyladenosine (10 mmol) in glacial acetic acid.
  • Add ICl (12 mmol) dropwise at 0°C.
  • Stir for 6 hours at room temperature.
  • Quench with sodium thiosulfate and isolate via vacuum filtration.

Yield : 78–85%
Characterization : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, H-8), 5.89 (d, J = 6.2 Hz, 1H, H-1').

Azide Substitution

The iodine atom is displaced by sodium azide (NaN₃) in dimethylformamide (DMF):

Optimized Protocol

  • Molar ratio : 1:1.2 (2-iodo-N⁶-methyladenosine : NaN₃)
  • Temperature : 80°C
  • Duration : 24 hours
  • Yield : 66%

Critical Note : Azide-tetrazole tautomerism occurs in polar aprotic solvents (17% tetrazole form in DMSO-d₆), necessitating immediate use in subsequent steps.

Preparation of 4-Propoxyphenylacetylene

Propoxylation of 4-Iodophenol

4-Iodophenol undergoes O-propylation using propyl bromide and potassium carbonate:

Conditions

Component Quantity
4-Iodophenol 10 mmol
Propyl bromide 15 mmol
K₂CO₃ 20 mmol
Solvent Acetone (50 mL)
Reaction time 12 hours reflux

Yield : 92% (4-propoxyiodobenzene)

Sonogashira Coupling

Palladium-catalyzed coupling with trimethylsilylacetylene (TMSA):

Catalytic System

  • Pd(PPh₃)₂Cl₂ (5 mol%)
  • CuI (10 mol%)
  • PPh₃ (20 mol%)
  • Et₃N (3 equiv)

Procedure

  • Heat 4-propoxyiodobenzene (5 mmol) and TMSA (6 mmol) in THF at 60°C for 8 hours.
  • Deprotect with K₂CO₃ in MeOH/H₂O to yield 4-propoxyphenylacetylene.

Yield : 84%

Copper-Catalyzed Azide-Alkyne Cycloaddition

Reaction Setup

Components

  • 2-Azido-N⁶-methyladenosine (1 equiv)
  • 4-Propoxyphenylacetylene (2 equiv)
  • CuSO₄·5H₂O (0.05 equiv)
  • Sodium ascorbate (0.2 equiv)
  • Solvent: H₂O/t-BuOH (3:1 v/v)

Procedure

  • Suspend azide (0.2 mmol) and alkyne (0.4 mmol) in solvent.
  • Add copper catalyst and reductant.
  • Stir at 25°C for 12 hours.
  • Collect precipitate by filtration.

Yield : 58–65%

Deprotection of Ribose Hydroxyls

If isopropylidene-protected intermediates are used, final deprotection employs trifluoroacetic acid (TFA):

Conditions

  • 80% aqueous TFA
  • 2 hours at 25°C
  • Neutralize with NH₄OH

Purity : >95% (HPLC)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 8.45 (s, 1H, H-8), 8.12 (s, 1H, triazole-H), 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 5.92 (d, J = 6.1 Hz, 1H, H-1'), 4.60–4.45 (m, 2H, OCH₂CH₂), 3.94 (t, J = 6.4 Hz, 2H, OCH₂CH₂CH₃), 3.08 (s, 3H, N⁶-CH₃), 1.75 (sextet, J = 7.0 Hz, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₂CH₃).

HRMS (ESI)
Calculated for C₂₁H₂₅N₇O₅ [M+H]⁺: 480.1943
Found: 480.1946

Purity Assessment

HPLC Conditions

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: 20–80% MeCN in 0.1% formic acid
  • Retention time: 8.7 min
  • Purity: 98.2%

Optimization Challenges and Solutions

Azide Stability

Problem : Spontaneous tetrazole formation reduces cycloaddition efficiency.
Solution :

  • Use freshly prepared azide intermediates
  • Minimize storage time in DMSO

Copper Catalyst Loading

Optimization : Excess Cu(I) increases byproducts; 0.05 equiv balances reactivity and purity.

Solvent Selection

t-BuOH/H₂O outperforms DMF/THF by:

  • Enhancing triazole product precipitation
  • Reducing copper-mediated adenosine oxidation

Scalability and Process Considerations

Batch vs Flow Chemistry

  • Batch : Suitable for gram-scale (≤50 g)
  • Flow : Recommended for larger scales to control exotherm during CuAAC

Purification Strategies

  • Initial isolation : Precipitation from reaction mixture
  • Final polishing : Reverse-phase chromatography (C18, MeCN/H₂O)

Chemical Reactions Analysis

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Core Structure Key Substituents Synthesis Method
Target Compound Adenosine + Triazole 4-Propoxyphenyl, N-Methyl Likely CuAAC
Compound 6i (RSC Advances) Benzimidazole + Triazole 4-Chlorophenyl, Acetamide Solution-phase coupling
Compound 17 (Antiviral Study) Benzimidazole + Triazole p-Chlorobenzoyl, p-Nitrophenyl Mitsunobu reaction

Stability and Degradation Profiles

Triazole derivatives exhibit varying stability under physiological conditions:

  • Compounds 1a and 1b (tert-butyl piperazine derivatives) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring .
  • Compound 6i (N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide) retains stability at 250 mM, suggesting resistance to enzymatic degradation .

The 4-propoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., chlorophenyl in 6i), though experimental data are needed for confirmation.

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